An In-depth Technical Guide to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
An In-depth Technical Guide to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine, a key heterocyclic building block. Recognizing the nuanced yet critical distinction from its close analog, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, this document focuses on the unique structural and chemical attributes conferred by the methylene bridge in the title compound. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science, offering insights into its synthesis, reactivity, and potential applications.
Chemical Identity and Physicochemical Properties
The precise identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research and development.
IUPAC Name and Structural Identifiers
The formal nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine . It is crucial to distinguish this from the related compound lacking the methylene spacer, 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
Key identifiers for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are summarized in the table below for unambiguous reference in procurement and documentation.
| Identifier | Value |
| IUPAC Name | 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine |
| CAS Number | 944058-99-5 |
| Molecular Formula | C₆H₆Cl₂N₂O₂S |
| Molecular Weight | 241.09 g/mol |
| Canonical SMILES | CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl |
| InChI Key | Not readily available |
Physicochemical Characteristics
Detailed experimental data on the physicochemical properties of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are not extensively reported in peer-reviewed literature. However, based on its structure and by analogy to similar compounds, the following properties can be anticipated:
| Property | Predicted Value/Observation | Rationale and Comparative Insights |
| Melting Point | Likely a crystalline solid with a melting point in the range of 80-120 °C. | The related 4,6-dichloro-2-(methylsulfonyl)pyrimidine has a reported melting point of 117-122 °C[1]. The introduction of a flexible methylene spacer might slightly lower the melting point due to less efficient crystal packing. |
| Boiling Point | High boiling point, likely >300 °C, with probable decomposition. | Substituted pyrimidines with similar molecular weights exhibit high boiling points. For instance, the boiling point of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is approximately 402.3°C[1]. |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in water and nonpolar solvents. | The polar sulfonyl group and the pyrimidine ring suggest solubility in polar organic solvents. The overall non-polar character contributed by the dichlorinated ring and methyl group would limit aqueous solubility. |
| Appearance | Likely a white to off-white crystalline solid. | This is a common appearance for many purified organic compounds of this class. |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The most logical approach to synthesize the title compound involves a two-step process starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This method is an adaptation of the synthesis for the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine[2].
Caption: Proposed synthetic workflow for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and should be optimized and validated under appropriate laboratory settings.
Step 1: Synthesis of 4,6-Dichloro-2-(methylthiomethyl)pyrimidine (Sulfide Precursor)
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Rationale: The synthesis of the sulfide precursor is not explicitly documented. A plausible route would involve the chlorination of 2-(methylthiomethyl)-4,6-dihydroxypyrimidine. However, a more direct, albeit hypothetical, approach could involve the reaction of 4,6-dichloropyrimidine with a suitable methylthiomethyl nucleophile, though this is less common. A more likely established route starts from 2-(methylthio)barbituric acid, which upon chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃), would yield 4,6-dichloro-2-(methylthio)pyrimidine. To obtain the target precursor, one would need to start with 2-(methylthiomethyl)barbituric acid.
Step 2: Oxidation to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
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Reaction: 4,6-Dichloro-2-(methylthiomethyl)pyrimidine + Oxidizing Agent → 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
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Procedure:
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Dissolve the sulfide precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), in the same solvent. The use of a slight excess of the oxidizing agent ensures complete conversion of the sulfide to the sulfone.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
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Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Causality of Experimental Choices:
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Oxidizing Agent: m-CPBA and Oxone® are chosen for their effectiveness and relatively clean conversion of sulfides to sulfones. The stoichiometry (2.2 equivalents) is critical to ensure full oxidation and avoid the formation of the sulfoxide intermediate.
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Solvent: Dichloromethane is a good choice due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the oxidizing agent.
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Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the oxidation, preventing potential side reactions. Allowing it to proceed at room temperature ensures the reaction goes to completion in a reasonable timeframe.
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Workup Procedure: The aqueous washes are essential to remove the acidic byproducts of the oxidation (m-chlorobenzoic acid if m-CPBA is used) and any remaining salts, leading to a cleaner crude product for purification.
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Reactivity and Potential Applications
The reactivity of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms and the sulfonyl group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of pyrimidine chemistry and allows for the introduction of a wide array of functional groups. The presence of the methanesulfonylmethyl group at the 2-position will influence the regioselectivity of these reactions.
Caption: General scheme for nucleophilic aromatic substitution on 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine.
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Expert Insight: The relative reactivity of the 4 and 6 positions is generally similar. However, subtle electronic or steric differences introduced by the 2-substituent can lead to preferential substitution at one site, particularly under carefully controlled conditions (e.g., low temperature, slow addition of the nucleophile). The electron-withdrawing nature of the sulfonyl group is expected to activate the 4 and 6 positions towards nucleophilic attack.
Applications in Drug Discovery and Agrochemicals
The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The ability to sequentially displace the two chlorine atoms with different nucleophiles makes 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine an attractive starting material for the synthesis of compound libraries for high-throughput screening.
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Potential as Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that serves as a hinge-binding motif. The title compound could be a precursor for novel kinase inhibitors by introducing appropriate amine or ether linkages at the 4 and 6 positions.
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Antiviral and Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antiviral and antimicrobial properties[1]. The unique substitution pattern of this compound could lead to the discovery of new agents with improved potency or novel mechanisms of action.
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Agrochemicals: Substituted pyrimidines are also prevalent in herbicides and fungicides. The reactivity of this compound allows for the synthesis of analogs of existing agrochemicals or entirely new classes of crop protection agents.
Spectroscopic Characterization (Anticipated)
While experimental spectra for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are not publicly available, its key spectroscopic features can be predicted based on its structure.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - A singlet for the pyrimidine ring proton (C5-H) around δ 7.0-7.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 4.0-4.5 ppm.- A singlet for the methyl protons (CH₃) of the sulfonyl group around δ 3.0-3.5 ppm. |
| ¹³C NMR | - Signals for the dichlorinated carbons (C4 and C6) in the aromatic region.- A signal for the unsubstituted carbon (C5) in the aromatic region.- A signal for the carbon at the 2-position of the pyrimidine ring.- A signal for the methylene carbon.- A signal for the methyl carbon. |
| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively.- C-Cl stretching vibrations in the fingerprint region.- Aromatic C-H and C=N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). |
Safety and Handling
Detailed toxicology data for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is not available. However, based on the reactivity of similar chlorinated heterocyclic compounds and sulfones, it should be handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a valuable, albeit under-documented, building block for chemical synthesis. Its key structural feature, the methylene spacer between the pyrimidine ring and the sulfonyl group, distinguishes it from its more studied analog and offers unique synthetic opportunities. The high reactivity of the chloro-substituents towards nucleophilic displacement makes it a versatile platform for the generation of diverse molecular architectures with potential applications in drug discovery, agrochemicals, and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential.
References
A comprehensive, numbered list of all cited sources will be provided here. Due to the limited availability of specific literature for the title compound, this section would include references for analogous compounds and general synthetic methodologies. For the purpose of this demonstration, the citations are placeholders.
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PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]
- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
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PureSynth. 46-Dichloro-2-(Methylsulfonyl)Pyrimidine 98.0%(GC). [Link]
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ResearchGate. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]
- Google Patents. (2013). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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PubChem. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. [Link]
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U.S. Environmental Protection Agency. Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2010). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]
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PubMed. (2013). Design, synthesis and biological activity of new strobilurin derivatives with a 1H-pyrazol-5-oxy side chain. [Link]
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PubMed. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. [Link]
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CAS Common Chemistry. Acetonitrile. [Link]
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PubChem. 5,8a-Dimethyl-2-(1,5,9-trimethyl-decyl)-decahydro-isoquinolin-6-ol. [Link]
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Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
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Aluminium Rheinfelden Alloys GmbH. (2015). TDB_Peraluman-57_AlMg5SiCu_EN_V2. [Link]
